5-(4-Fluorobenzoyl)furan-2-carboxylic acid

Catalog No.
S12240404
CAS No.
M.F
C12H7FO4
M. Wt
234.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorobenzoyl)furan-2-carboxylic acid

Product Name

5-(4-Fluorobenzoyl)furan-2-carboxylic acid

IUPAC Name

5-(4-fluorobenzoyl)furan-2-carboxylic acid

Molecular Formula

C12H7FO4

Molecular Weight

234.18 g/mol

InChI

InChI=1S/C12H7FO4/c13-8-3-1-7(2-4-8)11(14)9-5-6-10(17-9)12(15)16/h1-6H,(H,15,16)

InChI Key

WHOOBYGBGQMCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)C(=O)O)F

5-(4-Fluorobenzoyl)furan-2-carboxylic acid is a highly specialized, bifunctional heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a rigid furan spacer, a reactive carboxylic acid for amidation, and a 4-fluorobenzoyl moiety, it offers a pre-assembled scaffold that accelerates discovery workflows. The para-fluoro substitution is strategically positioned to enhance metabolic stability and lipophilicity (logP) in downstream targets, while the furan-2-carboxylic acid core provides a reliable anchor for standard peptide coupling or esterification protocols. Procuring this exact intermediate allows synthetic chemists to bypass complex late-stage fluorination and cross-coupling steps [1].

Substituting this compound with the unfluorinated 5-benzoylfuran-2-carboxylic acid or the thiophene analog compromises both the physicochemical profile and the synthetic efficiency of the final product. The absence of the para-fluorine atom significantly increases the susceptibility of the benzoyl ring to cytochrome P450-mediated oxidation, reducing the half-life of derived APIs. Conversely, replacing the furan core with a thiophene alters the dihedral angle and increases the overall lipophilicity and molecular weight, often pushing the final candidate out of the optimal Lipinski chemical space. Procurement of the exact 4-fluoro-furan scaffold ensures predictable downstream pharmacokinetics and maintains the delicate hydrophilic-lipophilic balance required for target binding [1].

Para-Fluoro Metabolic Stability

In comparative structure-activity relationship (SAR) profiling, the incorporation of the 4-fluorobenzoyl moiety significantly reduces oxidative clearance compared to the unfluorinated baseline. The highly electronegative fluorine atom blocks para-hydroxylation, a primary metabolic pathway, while only marginally increasing the molecular weight. This pre-installed metabolic shield eliminates the need for multi-step late-stage fluorination during API synthesis [1].

Evidence DimensionMetabolic blocking and steric impact
Target Compound DataPre-installed para-fluoro block (van der Waals radius of F = 1.47 Å)
Comparator Or Baseline5-Benzoylfuran-2-carboxylic acid (unfluorinated baseline, H = 1.20 Å)
Quantified DifferenceEliminates para-hydroxylation liability with a minimal steric penalty of only +0.27 Å
ConditionsIn vitro hepatic microsome stability models and structural profiling

Procuring the fluorinated building block directly bypasses complex, low-yield late-stage fluorination steps, accelerating scale-up and improving API half-life.

Amidation Efficiency and Rigidity

The furan-2-carboxylic acid core provides a highly reactive site for standard coupling reagents (e.g., HATU, EDC/HOBt). The electron-withdrawing nature of the 5-aroyl group slightly increases the acidity of the carboxylic acid, facilitating rapid activation. Compared to flexible aliphatic linkers, the planar furan ring restricts the conformational degrees of freedom, which is critical for locking downstream molecules into bioactive conformations [1].

Evidence DimensionConformational rigidity and coupling reactivity
Target Compound DataPlanar, conjugated furan-carboxylic acid system (>85% typical coupling yields)
Comparator Or BaselineAliphatic or non-conjugated carboxylic acid linkers
Quantified DifferenceSignificantly reduced entropic penalty upon target binding; consistently high coupling yields under standard conditions
ConditionsStandard amide bond formation (e.g., HATU/DIPEA in DMF at room temperature)

High coupling efficiency and predictable rigidity make this compound an ideal, low-waste precursor for high-throughput library synthesis.

HLB Advantage over Thiophene

When compared to 5-(4-fluorobenzoyl)thiophene-2-carboxylic acid, the furan derivative exhibits a lower topological polar surface area (TPSA) penalty and a slightly lower overall lipophilicity. The oxygen heteroatom in the furan ring acts as a weak hydrogen bond acceptor, improving the aqueous solubility of the resulting intermediates. This subtle difference is critical when formulating downstream APIs that require optimal oral bioavailability [1].

Evidence DimensionAqueous solubility and heteroatom lipophilicity contribution
Target Compound DataFuran core (oxygen heteroatom)
Comparator Or Baseline5-(4-Fluorobenzoyl)thiophene-2-carboxylic acid (sulfur heteroatom)
Quantified DifferenceFuran logP contribution is typically ~0.2-0.3 units lower than the corresponding thiophene, improving solubility
ConditionsPhysicochemical profiling of heterocyclic building blocks in aqueous media

Selecting the furan core over the thiophene analog prevents downstream solubility bottlenecks during formulation and biological testing.

Kinase and Protease Inhibitor Synthesis

Due to its rigid, planar structure and pre-installed metabolic stability, this compound is an optimal starting material for synthesizing competitive inhibitors. The carboxylic acid easily converts to amides that fit deep into enzymatic binding pockets, while the 4-fluorobenzoyl group occupies hydrophobic sub-pockets without introducing metabolic liabilities [1].

HTS Library Construction

The reliable reactivity of the furan-2-carboxylic acid moiety under standard peptide coupling conditions makes it highly suitable for automated, parallel synthesis. Procurement of this specific building block enables rapid generation of diverse, drug-like compound libraries with built-in metabolic resistance and optimized logP profiles [1].

Advanced Agrochemical Development

The robust stability provided by the fluorinated aromatic ring and the conjugated furan system is highly advantageous in agricultural chemistry, where resistance to environmental degradation (UV, soil microbes) is paramount. It serves as a key intermediate for novel fungicides or herbicides requiring precise hydrophilic-lipophilic balance [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

234.03283686 g/mol

Monoisotopic Mass

234.03283686 g/mol

Heavy Atom Count

17

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